(2,2-Dichlorocyclopropyl)selanylbenzene
Description
(2,2-Dichlorocyclopropyl)selanylbenzene is a cyclopropane derivative featuring a benzene ring substituted with a 2,2-dichlorocyclopropyl group and a selanyl (-Se-) moiety. The parent compound, (2,2-dichlorocyclopropyl)benzene (CAS 2415-80-7), has a molecular formula of C₉H₈Cl₂ and a molecular weight of 187.066 g/mol . The selanyl derivative replaces a hydrogen atom with a selenium-containing group, altering electronic, steric, and reactivity profiles.
Properties
CAS No. |
68971-04-0 |
|---|---|
Molecular Formula |
C9H8Cl2Se |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)selanylbenzene |
InChI |
InChI=1S/C9H8Cl2Se/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
FYGMIISYAACEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 306819 involves several steps, each requiring specific conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
NSC 306819 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 306819 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its role in cellular processes and its potential as a therapeutic agent. In medicine, it has been investigated for its potential to treat various diseases. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 306819 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electronic Effects: The dichlorocyclopropyl group is electron-withdrawing, stabilizing adjacent positive charges and influencing reaction pathways (e.g., solvolysis rates) .
- The selanyl group, with a larger atomic radius than oxygen, may further alter steric interactions.
- Biological Activity : Amine (CAS 68618-71-3) and ketone (CAS 40641-93-8) derivatives exhibit applications in agrochemicals and pharmaceuticals, suggesting that the selanyl variant could serve in specialized biocides or catalysts .
Q & A
Q. Q1: What synthetic routes are optimal for preparing (2,2-dichlorocyclopropyl)benzene derivatives, and how are intermediates purified?
Methodological Answer:
- Synthesis via Dichlorocarbene Addition : The parent compound (2,2-dichlorocyclopropyl)benzene is synthesized by reacting dichlorocarbene with styrene, followed by cyclopropanation . For derivatives like 4-(2,2-dichlorocyclopropyl)aniline, nitration of the parent compound yields ortho/para isomers; subsequent reduction and crystallization isolate the para isomer (>95% purity) .
- Purification : Crystallization in non-polar solvents (e.g., hexane) effectively removes by-products. Chromatographic methods (silica gel, ethyl acetate/hexane gradients) resolve isomeric mixtures .
Q. Q2: How can researchers validate the structural integrity of synthesized (2,2-dichlorocyclopropyl)selanylbenzene analogs?
Methodological Answer:
- Analytical Techniques :
- NMR : H and C NMR confirm cyclopropane ring geometry (e.g., geminal Cl atoms at δ 5.2–5.5 ppm for H) and selanyl group substitution .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., parent ion m/z 219.1310 for CHClS) .
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane derivatives .
Advanced Research: Mechanistic and Stability Studies
Q. Q3: Why do hydrolysis attempts on (2,2-dichlorocyclopropyl)benzene derivatives yield polymeric by-products, and how can this be mitigated?
Methodological Answer:
- Mechanistic Insight : Hydrolysis at elevated temperatures (200–205°C) induces ring-opening polymerization due to strain in the cyclopropane ring. Milder conditions (e.g., 105–110°C with NaCO) fail to hydrolyze the geminal dichlorides, leaving the starting material intact .
- Mitigation Strategies : Use Lewis acid catalysts (e.g., FeCl) to stabilize transition states or employ selective reducing agents (e.g., LiAlH) for controlled ring modification .
Q. Q4: How do steric and electronic effects influence the solvolysis rates of (2,2-dichlorocyclopropyl)carbinyl chloride derivatives?
Methodological Answer:
- Data Analysis : The solvolysis rate (1.8 × 10 sec in 50% aqueous ethanol at 100°C) aligns with the Taft equation (σ* = +0.72), indicating electron-withdrawing effects from the dichlorocyclopropyl group slow the reaction compared to n-propyl chloride .
- Contradiction Resolution : Discrepancies in predicted vs. observed rates arise from solvent polarity effects; use of polar aprotic solvents (e.g., DMF) accelerates solvolysis by stabilizing carbocation intermediates .
Applied Research: Pharmaceutical Intermediates
Q. Q5: What are the critical quality control parameters for 4-(2,2-dichlorocyclopropyl)phenyl acetate, a key intermediate in ciprofibrate synthesis?
Methodological Answer:
Q. Q6: How can researchers optimize the synthesis of 4-(2,2-dichlorocyclopropyl)aniline to minimize toxic by-products?
Methodological Answer:
- Process Optimization :
Data-Driven Challenges
Q. Q7: How should researchers reconcile conflicting solubility data for (2,2-dichlorocyclopropyl)selanylbenzene in aqueous vs. organic matrices?
Methodological Answer:
- Experimental Replication : Test solubility in standardized systems (e.g., methylene chloride/benzene at 2,000 µg/mL) to mimic literature conditions .
- Contradiction Analysis : Discrepancies often stem from matrix effects; use UV-Vis spectroscopy (λ = 254 nm) to quantify solubility in mixed solvents .
Q. Q8: What computational methods predict the LogP and PSA of (2,2-dichlorocyclopropyl)benzene derivatives for ADMET profiling?
Methodological Answer:
- In Silico Tools :
Stability and Storage
Q. Q9: What degradation pathways occur in (2,2-dichlorocyclopropyl)selanylbenzene under long-term storage, and how are they detected?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
